1-methyl-4-(3-phenylbutyl)piperazine
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Overview
Description
1-methyl-4-(3-phenylbutyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a methyl group at the first position and a 3-phenylbutyl group at the fourth position of the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-4-(3-phenylbutyl)piperazine can be synthesized through various methods. One common approach involves the alkylation of piperazine with 3-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another method involves the reductive amination of 1-methylpiperazine with 3-phenylbutanal using a reducing agent like sodium triacetoxyborohydride. This reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods allow for scalable production while maintaining high standards of safety and quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(3-phenylbutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-methyl-4-(3-phenylbutyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and antidepressant properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(3-phenylbutyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation affects various signaling pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
1-methyl-4-(3-phenylbutyl)piperazine can be compared to other piperazine derivatives, such as:
1-methyl-4-phenylpiperazine: Lacks the butyl group, resulting in different pharmacological properties.
1-benzyl-4-(3-phenylbutyl)piperazine: Contains a benzyl group instead of a methyl group, altering its receptor binding affinity and activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
1-methyl-4-(3-phenylbutyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14(15-6-4-3-5-7-15)8-9-17-12-10-16(2)11-13-17/h3-7,14H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNUXBMVYMBNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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